molecular formula C9H14ClNO2S B6189260 [2-(benzenesulfonyl)ethyl](methyl)amine hydrochloride CAS No. 2648955-94-4

[2-(benzenesulfonyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6189260
CAS No.: 2648955-94-4
M. Wt: 235.7
InChI Key:
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Description

“2-(benzenesulfonyl)ethylamine hydrochloride” is a chemical compound that contains the sulfonamide group . The general formula for sulfonamides is R−SO2NR’R", where each R is some organic group . In this case, the compound can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the Hinsberg reaction . Sulfonamides undergo a variety of acid-base reactions .


Molecular Structure Analysis

The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .


Chemical Reactions Analysis

Amines are good nucleophiles and can react with sulfonyl groups to form sulfonamides . Sulfonamides are used as antimicrobial agents therapeutically and are sometimes referred to as sulfa drugs . The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic .


Physical and Chemical Properties Analysis

The physical and chemical properties of amines can vary. For example, the hydrogens attached to an amine show up at 0.5-5.0 ppm in a 1H NMR spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(benzenesulfonyl)ethyl](methyl)amine hydrochloride' involves the reaction of 2-chloroethylbenzenesulfonate with methylamine followed by hydrochloric acid to form the final product.", "Starting Materials": [ "2-chloroethylbenzenesulfonate", "methylamine", "hydrochloric acid" ], "Reaction": [ "Add 2-chloroethylbenzenesulfonate to a round-bottom flask", "Add methylamine to the flask and stir for 2 hours at room temperature", "Add hydrochloric acid to the flask and stir for an additional hour", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum to obtain '[2-(benzenesulfonyl)ethyl](methyl)amine hydrochloride'" ] }

CAS No.

2648955-94-4

Molecular Formula

C9H14ClNO2S

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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